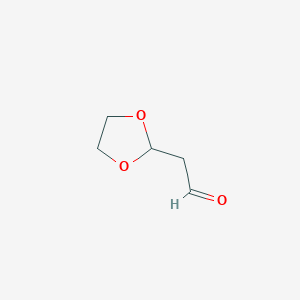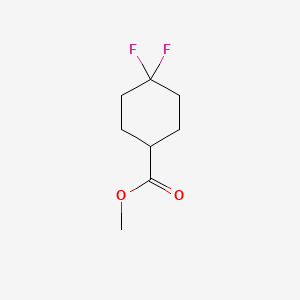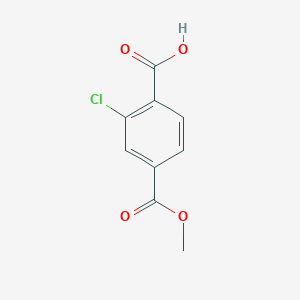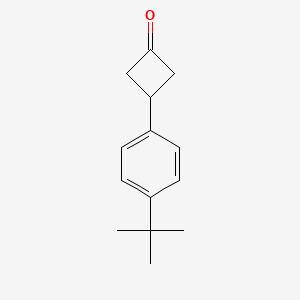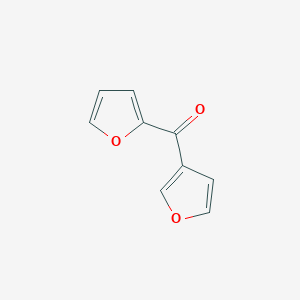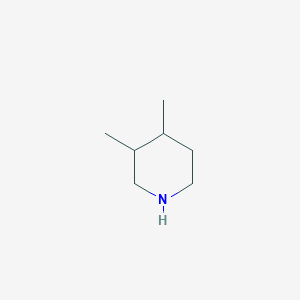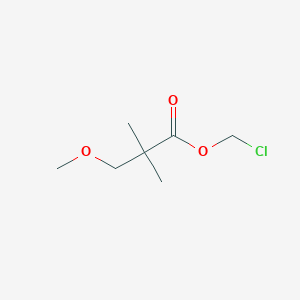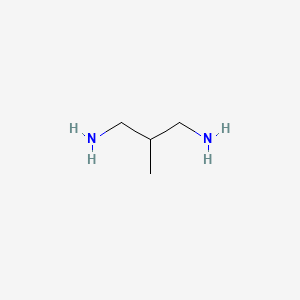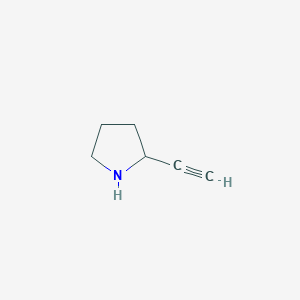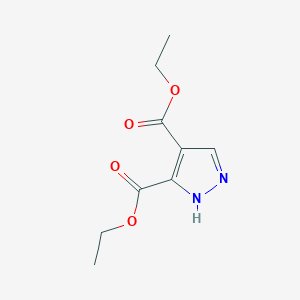![molecular formula C13H18O2 B1368379 [4-(cyclohexyloxy)phenyl]methanol](/img/structure/B1368379.png)
[4-(cyclohexyloxy)phenyl]methanol
Übersicht
Beschreibung
[4-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It consists of a phenyl ring substituted with a cyclohexoxy group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclohexyloxy)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form the intermediate 4-(cyclohexoxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-(cyclohexyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: An alcohol with a similar cyclohexyl group but lacking the phenyl and methanol groups.
Phenylmethanol: Contains a phenyl group and a methanol group but lacks the cyclohexoxy group.
Uniqueness:
- The presence of both cyclohexoxy and phenyl groups in [4-(cyclohexyloxy)phenyl]methanol provides unique chemical properties and reactivity compared to its similar compounds. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(4-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 |
InChI-Schlüssel |
YMTSTMHVHDRGMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

